9-Trityladenine 1-oxide

Description

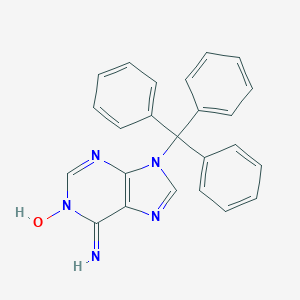

Structure

2D Structure

3D Structure

Properties

CAS No. |

122365-36-0 |

|---|---|

Molecular Formula |

C24H19N5O |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

1-hydroxy-9-tritylpurin-6-imine |

InChI |

InChI=1S/C24H19N5O/c25-22-21-23(27-17-29(22)30)28(16-26-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,25,30H |

InChI Key |

NGFRVOSYJJORAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |

Synonyms |

9-Trityladenine 1-N-oxide |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 9 Trityladenine 1 Oxide

Reactivity of the N1-Oxide Moiety

The N1-oxide group significantly influences the electronic properties and reactivity of the adenine (B156593) core.

The introduction of an N-oxide function to a purine (B94841) ring, such as in 9-Trityladenine (B8805278) 1-oxide, alters its reactivity towards both nucleophiles and electrophiles. The N-oxide group is electron-withdrawing, which deactivates the pyrimidine (B1678525) ring to electrophilic attack. bhu.ac.inuoanbar.edu.iq However, it also enhances the reactivity towards nucleophiles. The oxygen atom of the N-oxide can act as a nucleophile, while the adjacent carbon atoms become more susceptible to nucleophilic attack. uoanbar.edu.iq

Studies on various purine N-oxides have shown that they can generate electrophilic cations. nih.gov These cations are highly reactive towards nucleophiles. nih.gov The reactivity of these purine N-oxides is influenced by the nature of substituents on the purine ring. nih.gov For instance, the presence of electron-donating groups can increase the nucleophilicity of the N-oxide oxygen. In contrast, electron-withdrawing groups can enhance the electrophilic character of the purine ring, making it more susceptible to nucleophilic attack.

The reactivity of adenine N-oxides specifically shows that the N1-oxide is a key site for reactions. The direct oxidation of adenine typically yields adenine-1-N-oxide exclusively. nih.gov The pyridine (B92270) nitrogens in purine bases, like N1 in adenine, are primary sites for electrophilic attack due to their lone pair of electrons. ttu.ee

Table 1: General Reactivity of Purine N-Oxides

| Reactant Type | Reactivity Effect of N-Oxide | Primary Site of Reaction |

|---|---|---|

| Electrophiles | Deactivates the ring | Pyridine Nitrogens (e.g., N1) ttu.ee |

| Nucleophiles | Activates the ring | Carbon atoms adjacent to N-oxide |

Alkylation is a significant reaction for adenine N1-oxides. The N1-oxide can be alkylated, but the presence of the oxide group also directs alkylation to other positions. In adenine, the positions most susceptible to alkylation are generally N1, N3, N7, and N9. nih.govportlandpress.comup.ac.za The relative reactivity of these positions can be influenced by the reaction conditions and the nature of the alkylating agent. nih.govportlandpress.com For instance, propylene (B89431) oxide reacts with adenine to alkylate the N-3, N-1, and N-9 positions. nih.govportlandpress.com

In the context of 9-trityladenine 1-oxide, the bulky trityl group at the N9 position sterically hinders attack at this site. The N1-oxide functionality can influence the regioselectivity of further alkylation. Research has shown that 1-alkoxyadenine derivatives are highly reactive. clockss.org These derivatives can undergo various reactions, including the alkylation of nucleophiles. clockss.org

The N-oxide group in purine derivatives can be hydrolytically unstable under certain conditions. For example, adenine 1-N-oxide is known to exhibit hydrolytic instability in its six-membered ring. osti.gov This can lead to ring-opening reactions. The hydrolysis of the N-glycosidic bond in nucleosides is a well-studied phenomenon, and its rate is influenced by the nature of the purine base and substituents. ttu.ee Generally, purine nucleosides are more prone to acid-catalyzed hydrolysis than pyrimidine nucleosides. ttu.ee

The decomposition of purine N-oxides can also proceed through oxidation-reduction pathways. nih.gov The N-oxide group can be reductively cleaved. clockss.org In some cases, hydrolysis can lead to the formation of different heterocyclic systems. For example, the hydrolysis of adenine 1-N-oxide can lead to the formation of 4-aminotriazole-5-carboxamidoxime. osti.gov The degradation of purines in biological systems ultimately leads to uric acid. uoanbar.edu.iqslideshare.net

Furthermore, studies on related compounds have shown that hydrolytic deamination can occur, where the exocyclic amino group is displaced by a hydroxyl group. This process has been observed in 1-substituted adenosine (B11128) derivatives and involves the direct attack of water at the C6 position of the adenine ring. acs.org

Pyrimidine Ring Transformations in N-Oxidized Adenosine Analogues

The presence of an N-oxide group can facilitate transformations of the pyrimidine portion of the purine ring system.

The pyrimidine ring in N-oxidized purines can be susceptible to ring-opening reactions. researchgate.net This is often initiated by nucleophilic attack, which is facilitated by the electron-withdrawing nature of the N-oxide. For instance, treatment of acylated adenosine N-oxides with reagents like carboxylic anhydrides can lead to the opening of the pyrimidine ring. nih.govresearchgate.net This ring-opening is often followed by a recyclization step, leading to the formation of new heterocyclic structures. researchgate.netnih.govresearchgate.net

The mechanism typically involves the cleavage of the N(1)-C(2) bond in the pyrimidine ring. wur.nl This can be followed by rearrangement and subsequent ring closure to form different ring systems. researchgate.net The specific products formed depend on the reaction conditions and the nature of the substituents.

A significant transformation of N-oxidized adenosine analogues is their conversion into imidazole (B134444) and oxadiazole derivatives. Treatment of acylated adenosine N-oxides with carboxylic anhydrides and thiophenol, followed by ammonolysis, has been shown to yield 5-amino-4-(5-substituted-1,2,4-oxadiazol-3-yl)-1-(β-d-ribofuranosyl)imidazole derivatives. nih.govresearchgate.net This reaction proceeds through the opening of the pyrimidine ring and subsequent exocyclic ring closure. nih.govresearchgate.net

The formation of these derivatives highlights the utility of N-oxidized purines as precursors for synthesizing novel heterocyclic compounds. The synthesis of oxadiazoles (B1248032) can also be achieved through various other methods, such as the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. mdpi.comnih.govresearchgate.netacs.org Similarly, imidazole derivatives can be synthesized from various precursors, including those derived from purine transformations. mdpi.comresearchgate.netrsc.org

Deprotection of the 9-Trityl Group

The removal of the trityl (triphenylmethyl, Tr) group is a common and crucial transformation in syntheses involving this compound. The lability of the C-N bond connecting the trityl group to the purine nitrogen is the basis for its utility as a protecting group, and this cleavage is most often accomplished under acidic conditions.

The acid-catalyzed deprotection of N-trityl derivatives, including this compound, follows a well-established mechanistic pathway analogous to the cleavage of trityl ethers. The reaction is driven by the exceptional stability of the triphenylmethyl (trityl) carbocation that is formed as a leaving group.

The general mechanism involves the following steps:

Protonation : The reaction initiates with the protonation of a basic site on the molecule. In the case of N-trityl amines, this can be the nitrogen atom of the amine itself. sigmaaldrich.comorganic-chemistry.org For this compound, protonation could occur at the N1-oxide oxygen or another nitrogen atom of the purine ring.

Heterolysis : The protonated intermediate undergoes heterolytic cleavage of the carbon-nitrogen bond. This is typically the rate-determining step. This cleavage releases the highly stabilized trityl carbocation and the deprotected amine. sigmaaldrich.com The stability of the trityl cation is due to the extensive delocalization of the positive charge across the three phenyl rings.

Carbocation Quenching : The liberated trityl cation is a potent electrophile and is subsequently quenched by a nucleophile present in the reaction medium, such as water or an alcohol, to form triphenylmethanol (B194598) or a corresponding ether. hud.ac.uk In solid-phase synthesis, scavenger molecules like triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) are often added to irreversibly trap the trityl cation and drive the deprotection equilibrium toward completion. sigmaaldrich.com

Studies on substituted N-tritylamines show that the hydrolysis follows a pseudo-first-order specific acid-catalysis rate law, where the observed rate constant (k_obs) is dependent on the hydronium ion concentration. organic-chemistry.org However, detailed kinetic investigations on the deprotection of tritylated nucleosides in non-aqueous media, which is highly relevant to oligonucleotide synthesis, suggest a concerted general acid-catalyzed mechanism (A-S_E2) rather than a stepwise A1 process. researchgate.net In this concerted pathway, the proton transfer from the acid and the C-N bond cleavage occur simultaneously, avoiding the formation of a discrete protonated intermediate. researchgate.net This mechanism is supported by the highly negative entropies of activation observed, which indicate a highly ordered transition state. researchgate.net

The rate of cleavage is highly dependent on the acidity of the medium. Strong acids can lead to rapid deprotection, but in the context of purine derivatives, harsh acidic conditions can cause undesirable side reactions such as depurination (cleavage of the N-glycosidic bond in nucleosides). umich.edu Therefore, conditions are often finely tuned, for example, by using weak organic acids like dichloroacetic acid (DCA) or trifluoroacetic acid (TFA) at low concentrations in non-aqueous solvents like dichloromethane (B109758) (DCM). sigmaaldrich.comgoogle.com

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule. libretexts.orgacs.org This is achieved by choosing protecting groups that are cleaved under different, non-interfering reaction conditions. acs.org This strategy is fundamental in complex, multistep syntheses, such as those involving oligonucleotides or peptides, where multiple functional groups must be masked and unmasked in a specific sequence. researchgate.net

In a molecule containing the this compound moiety, the N-trityl group is the acid-labile component. An orthogonal strategy would involve using other protecting groups that are stable to acid but can be removed by other means. For example, a synthetic intermediate could bear the N-trityl group on the adenine and a base-labile or fluoride-labile group on another functional moiety.

Common examples of orthogonal partners to the acid-labile trityl group include:

Base-Labile Groups : Groups like Acetyl (Ac) or Benzoyl (Bz), often used to protect exocyclic amines on nucleobases (like the N6-amino group of adenine), can be removed with basic reagents such as aqueous ammonia (B1221849) or methylamine. libretexts.org The Fluorenylmethyloxycarbonyl (Fmoc) group is another classic base-labile group, typically cleaved with piperidine. researchgate.net

Fluoride-Labile Groups : Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used to protect hydroxyl groups and are selectively cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgharvard.edu

Hydrogenolysis-Labile Groups : The Benzyl (B1604629) (Bn) group can be removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), conditions to which the trityl group is typically stable, although trityl groups can also be removed by hydrogenolysis. libretexts.org

A practical example of an orthogonal approach is the selective deprotection of a Methoxytrityl (Mmt) or 2-Chlorotrityl (2-ClTrt) group using very mild acid (e.g., 1% TFA in DCM). sigmaaldrich.com These conditions are mild enough to leave other, more robust acid-labile groups, such as tert-butyl (tBu) ethers or tert-butyloxycarbonyl (Boc) carbamates, intact. sigmaaldrich.com This allows for the selective unmasking of a specific site for further reaction, while other acid-sensitive parts of the molecule remain protected.

Table 1: Examples of Orthogonal Protecting Group Pairs Relevant to this compound Chemistry

| Protecting Group 1 (Acid-Labile) | Deprotection Condition 1 | Protecting Group 2 (Orthogonal) | Deprotection Condition 2 | Reference |

|---|---|---|---|---|

| Trityl (Tr) | Mild Acid (e.g., 1-3% TFA in DCM) | tert-Butyldimethylsilyl (TBDMS) | Fluoride Source (e.g., TBAF) | libretexts.orgharvard.edu |

| Trityl (Tr) | Mild Acid (e.g., 80% Acetic Acid) | Benzoyl (Bz) | Base (e.g., aq. NH₃) | libretexts.org |

| 2-Chlorotrityl (2-ClTrt) | Very Mild Acid (e.g., 1% TFA in DCM) | tert-Butyloxycarbonyl (Boc) | Stronger Acid (e.g., 50-95% TFA) | sigmaaldrich.com |

| Trityl (Tr) | Acid | Allyl | Pd(0) catalyst | organic-chemistry.org |

Kinetic and Mechanistic Investigations of this compound Chemical Transformations

While specific kinetic studies for the deprotection of this compound are not extensively documented in the literature, a wealth of data from closely related systems, particularly tritylated nucleosides, provides a strong basis for understanding its reaction kinetics. The most studied transformation is the acid-catalyzed removal of the trityl group.

Table 2: Kinetic Data for the Acid-Catalyzed Deprotection of a Tritylated Nucleoside Analogue *

| Kinetic Parameter | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Reaction Order | First-order in substrate and first-order in acid. | Consistent with a general acid-catalyzed mechanism. | researchgate.net |

| Effect of Solvent Polarity | Little to no effect on rate or equilibrium constants when comparing toluene, DCM, and acetonitrile. | Suggests a transition state with little charge separation, ruling against a stepwise A1 mechanism with a fully formed protonated intermediate. | researchgate.net |

| Entropy of Activation (ΔS‡) | Highly negative (approx. -105 J K⁻¹ mol⁻¹). | Indicates a highly ordered, associative transition state, characteristic of a concerted (A-SE2) mechanism. | researchgate.net |

| Effect of Water | Addition of small amounts of water reduces the detritylation rate. | Water is more basic than the substrate's ether oxygen, reducing the effective acidity of the medium. | researchgate.net |

*Data based on the detritylation of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine, used as a model for this compound deprotection. researchgate.net

These findings strongly support a concerted mechanism where the acid catalyst participates directly in the rate-limiting transition state. For this compound, this would involve a transition state where the proton is being transferred from the acid to the purine N-oxide system concurrently with the cleavage of the N9-C(trityl) bond.

The presence of the N1-oxide group in this compound likely influences the kinetics of deprotection compared to a standard N-trityladenine. The N-oxide group is electron-withdrawing, which would destabilize any developing positive charge on the purine ring during C-N bond cleavage. However, it also provides an additional, potentially more basic site for initial protonation compared to the other ring nitrogens, which could facilitate the reaction. The net effect on the reaction rate would depend on the balance of these electronic and basicity factors.

Spectroscopic and Computational Characterization of 9 Trityladenine 1 Oxide

Conformational Analysis of 9-Substituted Adenines and Their N1-Oxides

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the conformational landscapes of complex molecules like 9-Trityladenine (B8805278) 1-oxide. nih.gov DFT calculations allow for the determination of the most stable conformations by calculating the potential energy of the molecule as a function of its geometry. For instance, DFT calculations have been successfully employed to study the conformational preferences of various substituted nucleobases. nih.govcsic.es These calculations can predict bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure.

In the context of 9-substituted adenines, DFT can elucidate the rotational barriers around the glycosidic bond (the C-N bond connecting the purine (B94841) ring to the substituent), which is a critical parameter for understanding their conformational flexibility. Furthermore, DFT calculations can model the impact of the N1-oxide on the electronic distribution and geometry of the adenine (B156593) ring. The B3LYP/6-31G(d,p) method is a commonly used functional and basis set combination that has been shown to provide reliable results for such systems. nih.gov

Theoretical calculations for adenine N-oxides have shown that the adenine N1-oxide is the most stable among the N-oxide isomers, with a lower relative energy compared to N3-oxide and N7-oxide. cambridge.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable experimental technique for elucidating the conformation of molecules in solution. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), detailed information about the molecule's three-dimensional structure and dynamics can be obtained. researchgate.net

In the study of 9-substituted adenines, ¹H NMR can be used to determine the preferred orientation of the substituent relative to the purine ring. nih.gov For example, NOE data can reveal the proximity of specific protons on the substituent to the H-2 and H-8 protons of the adenine ring, thereby establishing the syn or anti conformation. The chemical shifts of the adenine protons can also be sensitive to the presence and orientation of the N1-oxide. A study on N-sulfonylated purine derivatives demonstrated the use of NOESY spectra to confirm the spatial arrangement of substituents. researchgate.net

The combination of computational and experimental NMR data provides a robust approach to conformational analysis. nih.gov DFT calculations can predict NMR parameters, which can then be compared with experimental spectra to validate the proposed conformations. researchgate.net

The introduction of a bulky trityl (triphenylmethyl) group at the 9-position of adenine has a profound impact on the molecule's conformation and stereochemical properties. nih.govresearchgate.net The sheer size of the trityl group introduces significant steric hindrance, which restricts the rotation around the C9-N bond. researchgate.net This steric clash can favor a particular conformation, often forcing the adenine base to adopt a specific orientation relative to the trityl group.

This restricted rotation is a key factor influencing the stereochemical properties of the molecule. The bulky nature of the trityl group can also influence the accessibility of different sites on the adenine ring to external reagents or interacting molecules. For instance, the trityl group can shield the N3 and N7 positions from certain interactions. The use of bulky protecting groups like trityl has been noted to influence the reaction patterns in other modified nucleosides. researchgate.net

Furthermore, the trityl group's presence can affect the electronic properties of the adenine ring through inductive and steric effects. These electronic perturbations, in turn, can influence the reactivity and interaction profile of the molecule.

Electronic Structure and Bonding Characteristics of the Adenine N1-Oxide System

The formation of an N-oxide at the N1 position of the adenine ring significantly alters its electronic structure and bonding characteristics. The N-O bond introduces a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, creating a dipole moment. This charge separation has a cascading effect on the electron distribution throughout the purine ring system.

Investigations into the electronic structure of adenine have shown that the N1 position is a primary site for protonation and metal coordination, indicating its high electron density in the parent molecule. researchgate.netmdpi.com The introduction of the oxygen atom at this position modifies the aromaticity and the hydrogen bonding capabilities of the adenine moiety. The N1-oxide can act as a hydrogen bond acceptor, and its presence influences the proton donor/acceptor pattern of the entire molecule.

Theoretical studies, such as those employing DFT, can provide detailed insights into these electronic changes. researchgate.net Molecular electrostatic potential (MEP) maps, for example, can visualize the regions of positive and negative electrostatic potential on the molecular surface, highlighting the changes in reactivity and intermolecular interaction sites upon N-oxidation. csic.esmdpi.com The N1-oxide functionality is known to be a structural alert for potential DNA reactivity. nih.gov

The electronic properties of the adenine N1-oxide system are crucial for understanding its interactions with biological macromolecules. The altered charge distribution and hydrogen bonding potential can lead to different binding affinities and specificities compared to the unmodified adenine.

Molecular Modeling and Dynamics Simulations of 9-Trityladenine 1-Oxide

Molecular modeling and dynamics simulations offer a computational lens to explore the dynamic behavior of this compound in a simulated environment, such as in solution. While static computational methods like DFT provide insights into stable conformations, molecular dynamics (MD) simulations can reveal how the molecule moves and changes its shape over time.

MD simulations can be used to explore the conformational space of this compound more extensively than static methods. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can identify the most populated conformational states and the transitions between them. This is particularly important for understanding the flexibility of the molecule and the influence of the bulky trityl group on the dynamics of the purine ring.

These simulations can also provide information about the solvation of the molecule and its interactions with surrounding water molecules. The N1-oxide group is expected to be a strong hydrogen bond acceptor, and MD simulations can characterize the stability and geometry of these hydrogen bonds.

While specific molecular dynamics studies on this compound are not extensively reported in the provided search results, the techniques have been widely applied to study other modified nucleosides and nucleotides. researchgate.net Such studies on this compound would be invaluable for understanding its behavior in a biological context, for instance, when interacting with enzymes or nucleic acids. The combination of molecular modeling with experimental data from techniques like NMR can lead to a comprehensive and dynamic picture of this complex molecule.

Derivatization and Analogue Synthesis for Mechanistic Probes

Synthesis of Modified 9-Trityladenine (B8805278) 1-Oxide Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For purine-based compounds like 9-trityladenine 1-oxide, this involves the synthesis of a library of analogues where specific parts of the molecule are systematically altered. Modifications can be made to the purine (B94841) core, the N9-trityl group, or the N-oxide functionality itself.

Research into related purine derivatives provides a framework for understanding potential SAR strategies for this compound. For instance, studies on 9-alkyladenine derivatives have explored the impact of substitutions at the C2 and N6 positions to develop selective ligands for adenosine (B11128) receptors. nih.gov The synthesis of these analogues often begins with a common precursor, such as 6-chloropurine, which can then undergo sequential substitutions. nih.gov For example, O6-alkyl substituents can be introduced by reacting the 6-chloro precursor with alkoxides, followed by the addition of various amines at the C2 position to explore how these changes affect protein binding and inhibition. nih.gov

A systematic exploration of substituents at different positions on the purine ring has revealed distinct relationships between chemical structure and biological potency. For example, in a series of 8-hydroxyadenine (B135829) derivatives developed as interferon inducers, modifications to the C2 side chain were explored, showing a clear correlation between the length of a C2-n-alkyl group and TLR7-agonistic potency. researchgate.net Similarly, SAR studies on triazolopyrimidine derivatives, which are bicyclic isosteres of purines, have highlighted the critical role of alkyl substituents at specific positions for potent and orally active angiotensin II receptor antagonism. nih.gov These studies demonstrate that even subtle changes, such as altering an alkyl chain or introducing different functional groups, can lead to significant variations in biological activity. nih.govresearchgate.netnih.gov

The general findings from SAR studies on related purine and adenine (B156593) analogues are summarized in the table below, illustrating common modification strategies and their typical impact on biological activity.

| Modification Site | Type of Modification | General Objective / Observed Effect | Reference |

|---|---|---|---|

| C2 Position | Addition of halo, amino, or thio groups | To modulate receptor selectivity and affinity. For example, a 2-((5-chlorothiophen-2-yl)ethynyl) group conferred high A3 adenosine receptor selectivity. | nih.govrsc.org |

| N6 Position | Introduction of alkyl, cycloalkyl, or benzyl (B1604629) groups | To enhance affinity and selectivity. An N6-(3-iodobenzyl) moiety is often important for A3 adenosine receptor selectivity. | nih.gov |

| C6 Position | Substitution with alkoxy groups (e.g., cyclohexylmethoxy) | To discriminate between related kinase enzymes like Nek2 and CDK2. | nih.gov |

| N9 Position | Variation of alkyl or ribose-modified groups | To shift activity from agonist (with ribose) to antagonist (with alkyl groups) at adenosine receptors. | nih.gov |

| Purine Core | Replacement with isosteres like triazolopyrimidine or pyrazolopyrimidine | To retain or improve inhibitory activity while altering physicochemical properties. Pyrazolopyrimidines showed comparable CDK2 inhibitory activity to their purine counterparts. | ncl.ac.uk |

Rational Design of N-Oxide Containing Heterocycles as Mechanistic Probes

The rational design of mechanistic probes leverages specific physicochemical properties of a functional group to investigate a biological process. The heterocyclic N-oxide motif, as found in this compound, offers several unique characteristics that make it highly valuable for this purpose. nih.govacs.org Molecules containing the N-oxide functionality are omnipresent in nature and play a significant role in medicinal chemistry as synthetic intermediates, prodrugs, and drugs. acs.org

Key properties of the heterocyclic N-oxide group exploited in rational design include:

High Polarity and Hydrogen Bonding: The N⁺-O⁻ bond is highly polar, making the oxygen atom a strong hydrogen bond acceptor. nih.govacs.orgresearchgate.net This property can be used to form critical hydrogen bonding networks with amino acid residues in the active site of an enzyme, potentially leading to conformational changes and modulation of enzyme function. nih.govresearchgate.net

Bioisosterism: The N-oxide group can serve as a potent bioisosteric replacement for a carbonyl group. nih.gov In several instances, such as with thrombin inhibitors, replacing a carbonyl-containing group (e.g., pyrazinone) with a pyridine (B92270) N-oxide moiety resulted in superior inhibitory activities. nih.gov

Modulation of Electronic Properties: The introduction of an N-oxide bond can reconstruct the electron "push-pull" system of a heterocyclic scaffold. sci-hub.se This alters the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can dramatically change its photophysical properties. This principle has been used to design novel "on-off" fluorogenic probes. sci-hub.se For example, N-oxidation can induce fluorescence in non-fluorescent heterocycles like pyridine or quench it in others like acridine, providing a switchable signal to detect specific analytes or biological events. sci-hub.se

The rational design process often involves computational analysis to predict how N-oxidation will alter a molecule's properties before synthesis. sci-hub.se This allows for the targeted creation of probes, such as fluorogenic sensors for detecting species like hydrogen sulfide (B99878) (H₂S) or formaldehyde. sci-hub.seresearchgate.net

| Property | Parent Heterocycle (e.g., Pyridine) | N-Oxide Analogue (e.g., Pyridine N-oxide) | Application in Probe Design | Reference |

|---|---|---|---|---|

| Fluorescence | Often non-fluorescent or weakly fluorescent | Can become brightly fluorescent upon N-oxidation, especially with an electron-donating group present. | Creation of "turn-on" fluorescent probes for biological imaging. | sci-hub.se |

| Hydrogen Bonding | Nitrogen is a hydrogen bond acceptor. | The N-oxide oxygen is a strong hydrogen bond acceptor. | Enhanced binding to enzyme active sites; used as a bioisostere for carbonyl groups in inhibitor design. | nih.govresearchgate.net |

| Solubility | Variable, often lower in aqueous media. | Generally increased water solubility due to the polar N-O bond. | Improves the utility of probes and drugs in biological systems. | acs.org |

| Redox Potential | Relatively stable. | Can be enzymatically reduced in vivo, especially under hypoxic conditions. | Design of hypoxia-activated prodrugs that release a cytotoxic agent selectively in tumor microenvironments. | nih.govacs.org |

Incorporation of this compound and its Analogues into Oligonucleotides and Nucleoside Chains for Biophysical Investigations

To understand the functional consequences of modified nucleobases like adenine 1-oxide within a biological context, they are often chemically incorporated into oligonucleotides (short DNA or RNA strands). nih.gov These modified oligonucleotides serve as powerful tools for a range of biophysical investigations, providing insights into DNA/RNA structure, stability, and interactions with proteins. nih.govrsc.org

The synthesis of oligonucleotides containing modified bases typically employs solid-phase phosphoramidite (B1245037) chemistry. nih.govrsc.org A protected phosphoramidite derivative of the modified nucleoside, such as an adenine 1-oxide analogue, is first synthesized. This building block is then sequentially coupled to a growing oligonucleotide chain on a solid support. nih.gov Special considerations are often required; for example, because 1-methyladenosine (B49728) is prone to rearrangement under standard basic deprotection conditions, milder or non-basic protocols must be used throughout the synthesis and purification process. nih.gov

Once synthesized, these modified oligonucleotides are subjected to various biophysical analyses:

Thermal Melting (Tₘ) Analysis: The thermal stability of a DNA or RNA duplex is assessed by measuring its melting temperature (Tₘ), the temperature at which half of the duplex strands dissociate. The incorporation of a modified base can either stabilize or destabilize the duplex. Comparing the Tₘ of a modified oligonucleotide to its unmodified counterpart (ΔTₘ) reveals the energetic impact of the modification. acs.org

Nuclease Resistance Assays: The stability of oligonucleotides against degradation by cellular enzymes (nucleases) is a critical property, especially for therapeutic applications. nih.govoup.com Modified backbones or bases can confer significant resistance to nuclease digestion. Assays involve incubating the oligonucleotide with serum or cell lysates and measuring the amount of full-length product remaining over time. oup.com

Mass Spectrometry (MS): MALDI-TOF mass spectrometry is an essential tool for confirming the successful synthesis and purity of modified oligonucleotides. It verifies the correct mass, confirming the incorporation of the modified base and revealing any potential side reactions or degradation products that may have occurred during synthesis or purification. nih.gov

These biophysical studies are crucial for understanding how a single modified base, such as an analogue of this compound, can alter the local structure and stability of a nucleic acid duplex, which in turn affects its biological function, such as its ability to be recognized by enzymes or to form higher-order structures. rsc.orgnih.gov

| Biophysical Technique | Parameter Measured | Information Gained | Reference |

|---|---|---|---|

| UV Thermal Denaturation | Melting Temperature (Tₘ) | Thermodynamic stability of the oligonucleotide duplex. A change in Tₘ (ΔTₘ) quantifies the stabilizing or destabilizing effect of the modification. | acs.org |

| Circular Dichroism (CD) | CD Spectrum | Conformational properties of the nucleic acid helix (e.g., B-form, A-form). Reveals structural distortions caused by the modified base. | rsc.org |

| Nuclease Digestion Assay | Percentage of full-length oligonucleotide remaining over time | Stability of the oligonucleotide against enzymatic degradation. | oup.com |

| MALDI-TOF Mass Spectrometry | Molecular Weight (Mass-to-charge ratio) | Confirms the identity, sequence, and purity of the synthetic oligonucleotide, ensuring the modification was successfully incorporated. | nih.gov |

Future Directions and Emerging Research Avenues in 9 Trityladenine 1 Oxide Research

Advanced Computational Approaches for Predicting Reactivity and Molecular Interactions

The future of understanding 9-Trityladenine (B8805278) 1-oxide is deeply intertwined with computational chemistry. These in silico methods offer a powerful lens to predict the molecule's behavior before a single wet-lab experiment is conducted. Aromatic N-oxides are recognized as a class of compounds that require careful assessment for potential DNA-reactive mutagenicity, and computational models are essential for this evaluation. nih.gov The development of (Quantitative) Structure-Activity Relationship ((Q)SAR) models, for instance, is crucial for assessing impurities and metabolites of drugs, a category that could include N-oxide derivatives. nih.gov

Future research will likely employ a variety of computational tools to dissect the properties of 9-Trityladenine 1-oxide. Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the reactivity of adenine (B156593) radicals and their interaction with reactive oxygen and nitrogen species, providing insight into potential degradation pathways or metabolic activation. researchgate.net Such calculations can predict which sites on the molecule are most vulnerable to attack and the energy barriers for various reactions. researchgate.net Molecular dynamics simulations can model the compound's interaction with solvent molecules and, more importantly, its approach and binding to a DNA helix, revealing conformational changes and key intermolecular forces.

| Computational Method | Application to this compound Research | Predicted Outcome |

| (Q)SAR | Predicting DNA-reactive mutagenicity based on substructural analysis. nih.gov | Classification of the compound as alerting or non-alerting for mutagenicity. |

| DFT Calculations | Determining electron distribution, orbital energies, and reaction energy barriers. researchgate.net | Prediction of the most reactive sites and likely metabolic pathways. |

| Molecular Docking | Simulating the binding pose and affinity of the compound within a DNA minor or major groove. | Identification of preferred DNA binding modes (e.g., intercalation, groove binding). |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-DNA complex over time in a solvated environment. | Assessment of complex stability, conformational changes, and the role of water. |

These computational approaches, when used in concert, can build a comprehensive profile of this compound's reactivity and interaction potential, guiding further experimental work and minimizing resource expenditure.

Exploration of Novel Chemical Transformations and Synthetic Methodologies

While the synthesis of purine (B94841) N-oxides is established, there remains significant room for innovation, particularly for creating derivatives like this compound with high efficiency and selectivity. nih.govoup.comoup.com Traditional methods often involve the direct oxidation of the corresponding purine. oup.comoup.com For adenine, this typically yields the 1-N-oxide. oup.com However, these reactions can sometimes lack selectivity and require harsh conditions.

Emerging research is likely to focus on two main areas: refining existing methods and developing entirely new synthetic routes. One promising avenue is the use of milder and more selective oxidizing agents to prevent unwanted side reactions. Another approach involves building the N-oxide functionality into the heterocyclic ring system during its construction, rather than adding it post-synthetically. For example, the cyclization of functionalized imidazole (B134444) precursors, such as ortho-aminocarboximes, offers a selective route to introduce the N-oxide group at a specific position. mdpi.com Adapting these methods could provide more controlled access to this compound.

Furthermore, the trityl group, while serving as a bulky protecting group, can also be leveraged in novel transformations. Methodologies could be explored where the trityl group directs subsequent reactions or where its removal under specific conditions unmasks a reactive site for further functionalization. The development of one-pot procedures that combine N-oxidation with other modifications could significantly streamline the synthesis of new analogues for screening. acs.org

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Direct Oxidation | Treatment of 9-Trityladenine with oxidizing agents like hydrogen peroxide or peracids. oup.com | A straightforward, one-step approach to the target molecule. |

| Imidazole Cyclization | Construction of the purine ring from a pre-functionalized imidazole-N-oxide precursor. mdpi.com | High regioselectivity, ensuring the N-oxide forms at the desired N1 position. |

| Prodrug Synthesis | Attaching biolabile masking groups to the molecule to improve properties. acs.org | Could enhance cellular uptake or create hypoxia-activated agents. acs.org |

| Flow Chemistry | Performing the synthesis in continuous flow reactors instead of batch flasks. | Improved control over reaction parameters, safety, and scalability. |

Development of Innovative Techniques for Probing DNA-Compound Interactions at the Molecular Level

Understanding precisely how this compound interacts with DNA is paramount, especially given the potential for DNA reactivity among aromatic N-oxides. nih.gov While classic techniques provide foundational data, emerging methods offer unprecedented resolution and can even visualize these interactions within a cellular context. nih.gov

Future studies will likely move beyond simple binding assays to more sophisticated biophysical techniques. Fluorescence spectroscopy is a highly sensitive tool that can be used to study the interactions of small molecules with DNA. springernature.com For instance, displacement assays with dyes like ethidium (B1194527) bromide can indicate whether a compound intercalates between DNA base pairs. mdpi.com More advanced techniques like Fluorescence Resonance Energy Transfer (FRET) can measure distances within the DNA-compound complex. mdpi.com

A particularly exciting frontier is the use of in-cell NMR spectroscopy, which allows for the direct observation of DNA-ligand interactions inside the nucleus of living human cells. acs.org This technique can confirm whether a compound reaches its target in a complex cellular environment and maintains its binding, which is critical for validating its biological relevance. acs.org Additionally, the design of specialized molecular probes, such as molecular beacons, could be adapted to signal the binding of this compound to specific DNA sequences or structures in real-time. rsc.orgnih.govsigmaaldrich.com

| Probing Technique | Principle of Operation | Information Gained |

| In-Cell NMR Spectroscopy | Measures NMR signals from isotope-labeled DNA inside living cells to detect ligand binding. acs.org | Confirms target engagement and complex stability in a native cellular environment. |

| Fluorescence Spectroscopy | Monitors changes in fluorescence of the compound or a DNA probe upon binding. springernature.com | Determines binding affinity (Kd), stoichiometry, and binding mode (intercalation vs. groove). |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand binds to DNA immobilized on a sensor chip. frontiersin.org | Provides real-time kinetics (association/dissociation rates) and affinity of the interaction. |

| Molecular Beacons | DNA hairpin probes with a fluorophore/quencher pair that fluoresce upon target binding. nih.govsigmaaldrich.com | Can be designed to detect binding to specific DNA sequences or structures. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. mdpi.com | Provides a complete thermodynamic profile of the interaction (enthalpy, entropy, affinity). |

By integrating these advanced computational, synthetic, and analytical methods, future research will illuminate the chemical and biological properties of this compound, paving the way for a comprehensive understanding of its function and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.